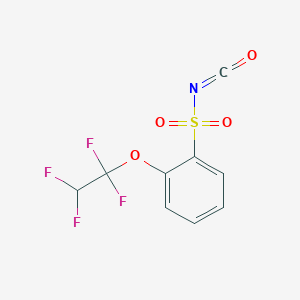
2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate is a chemical compound that belongs to the class of sulfonyl isocyanates. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of the tetrafluoroethoxy group imparts unique properties to the compound, making it valuable in specific chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by tertiary amines.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and water. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes. These products are valuable in various applications, including the production of pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various chemical processes to modify and functionalize different molecules. The tetrafluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: This compound shares the tetrafluoroethoxy group but lacks the sulfonyl isocyanate functionality.
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but without the sulfonyl isocyanate group.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: Contains the tetrafluoroethoxy group but has a nitro group instead of the sulfonyl isocyanate group.
Uniqueness
The uniqueness of 2-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl isocyanate lies in the combination of the tetrafluoroethoxy group and the sulfonyl isocyanate functionality. This combination imparts unique reactivity and stability to the compound, making it valuable in specific chemical processes and applications that require these properties.
Eigenschaften
CAS-Nummer |
77797-71-8 |
|---|---|
Molekularformel |
C9H5F4NO4S |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
N-(oxomethylidene)-2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide |
InChI |
InChI=1S/C9H5F4NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H |
InChI-Schlüssel |
HQCFBHIXBBVXDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


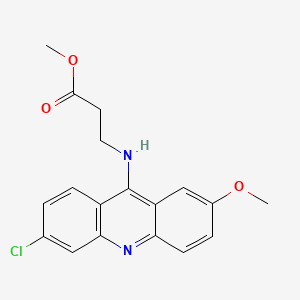
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)


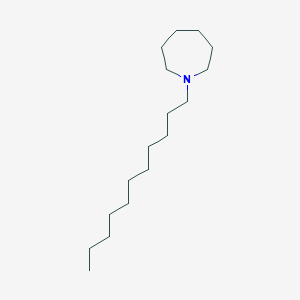

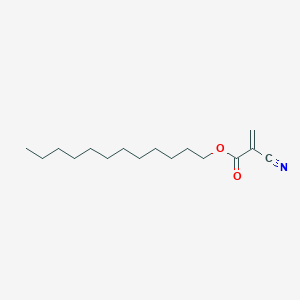
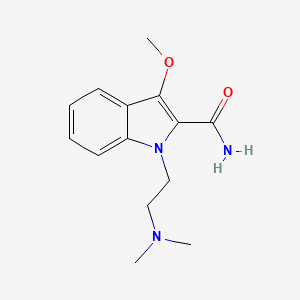


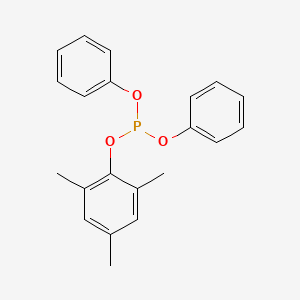
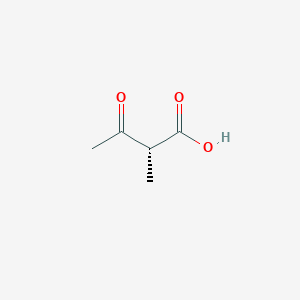
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
